
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorofluorophenyl group attached to a methylpropanol structure
准备方法
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with isobutylmagnesium chloride, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups using reagents like sodium methoxide or potassium tert-butoxide
科学研究应用
1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial treatments
作用机制
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced production of inflammatory mediators or antimicrobial effects .
相似化合物的比较
Similar compounds to 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol include:
2-Chloro-4-fluorophenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
1-(2-Chloro-4-fluorophenyl)ethanone: Known for its applications in medicinal chemistry.
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A potent inhibitor of Toll-like receptor 4-mediated cytokine production.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H12ClFO |
|---|---|
分子量 |
202.65 g/mol |
IUPAC 名称 |
1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5,13H,6H2,1-2H3 |
InChI 键 |
QRTNRWGXBWSNHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=C(C=C1)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



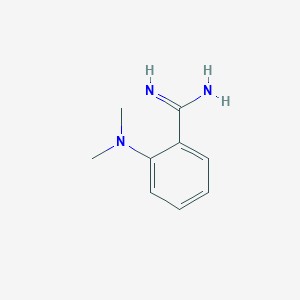

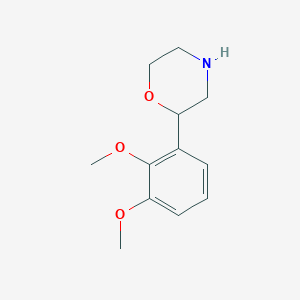
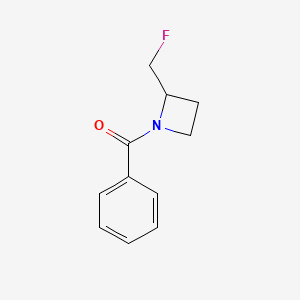
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)
![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
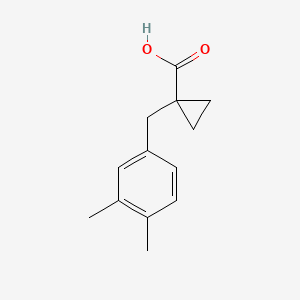


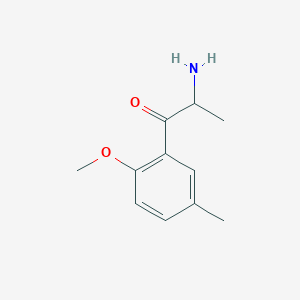
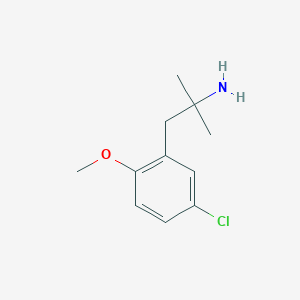

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
